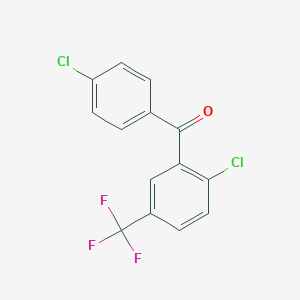

(4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions in glacial acetic acid, utilizing spectroscopic and analytical techniques such as ultraviolet, infrared, mass, elemental, and nuclear magnetic resonance (NMR) spectroscopy, alongside X-ray crystallography. These methods ensure the precise formation and characterization of the target molecules (Hassanain et al., 2023).

Molecular Structure Analysis

X-ray diffraction studies reveal that similar compounds crystallize in specific space groups with detailed unit cell parameters, indicating the importance of halogen interactions, such as chlorine in solid-state arrangements. These interactions include C-Cl···Cl and C-Cl···π interactions, which contribute to the molecular structure's stability and arrangement (Hassanain et al., 2023).

Chemical Reactions and Properties

Research has shown that compounds with similar structures can undergo Michael-type nucleophilic addition reactions with sulfur- and oxygen-containing nucleophiles under specific conditions, leading to diverse products. These reactions are essential for functionalizing the compounds for further applications (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties, such as crystal system, space group, and unit cell parameters, are determined using X-ray diffraction methods. These properties are crucial for understanding the compound's stability, reactivity, and potential applications in various fields (Zabiulla et al., 2016).

Chemical Properties Analysis

The chemical properties, including vibrational modes, HOMO-LUMO energy distribution, and molecular electrostatic potential, are assessed through computational and spectroscopic analyses. These studies help in understanding the electronic structure, charge distribution, and potential reactivity patterns of the compound (Sivakumar et al., 2021).

Scientific Research Applications

Chemical Structure Analysis : The compound has been used in studies focusing on the analysis of chemical structures. For example, research by Swamy et al. (2013) investigated isomorphous structures related to this compound, demonstrating its role in understanding chlorine-methyl exchange rules in certain heterocyclic analogues (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).

Synthesis and Biological Evaluation : This compound has been synthesized and evaluated for various biological activities. Ravula et al. (2016) synthesized novel pyrazoline derivatives using this compound and assessed their anti-inflammatory and antibacterial activities, highlighting its potential in drug development (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

Crystal Structure Characterization : The compound has been used to study crystal structures. Sun et al. (2017) characterized the crystal structure of a related compound, contributing to the field of X-ray crystallography (Sun, Zhai, Sun, Tan, Weng, & Liu, 2017).

Molecular Docking and Antimicrobial Activity : Sivakumar et al. (2021) conducted a study involving molecular docking and antimicrobial activity assessment of a molecule similar to (4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone. This research provides insights into the potential medical applications of these compounds (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

Study of Non-Covalent Interactions in Supramolecular Architectures : Sharma et al. (2019) explored the role of non-covalent interactions in the crystal packing of derivatives containing this compound. Their work contributes to the understanding of molecular interactions in solid-state chemistry (Sharma, Mohan, Gangwar, & Chopra, 2019).

Synthesis and Characterization of Novel Compounds : Various studies have synthesized and characterized new compounds using (4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone. These research efforts contribute to the expansion of chemical libraries and the understanding of novel compound properties (Chaudhari, 2012).

Safety And Hazards

The safety and hazards of related compounds were found. For instance, 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural has hazard statements H315 - H319 - H335 and precautionary statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338. It is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 and its target organs are the respiratory system .

properties

CAS RN |

95998-69-9 |

|---|---|

Product Name |

(4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone |

Molecular Formula |

C14H7Cl2F3O |

Molecular Weight |

319.1 g/mol |

IUPAC Name |

(4-chlorophenyl)-[2-chloro-5-(trifluoromethyl)phenyl]methanone |

InChI |

InChI=1S/C14H7Cl2F3O/c15-10-4-1-8(2-5-10)13(20)11-7-9(14(17,18)19)3-6-12(11)16/h1-7H |

InChI Key |

XVTDRBGYNNOLDR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |

synonyms |

(4-Chlorophenyl)[2-chloro-5-(trifluoromethyl)phenyl-methanone; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole](/img/structure/B22069.png)